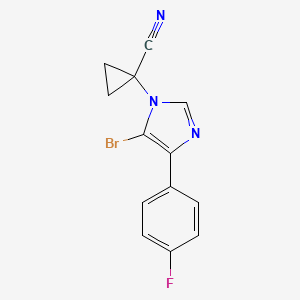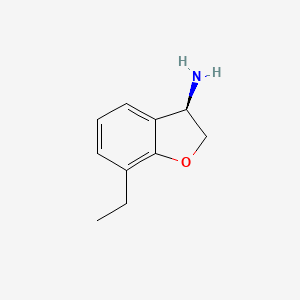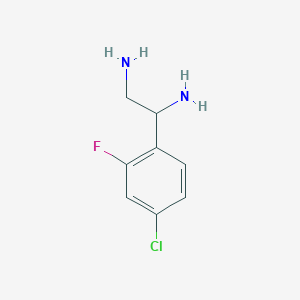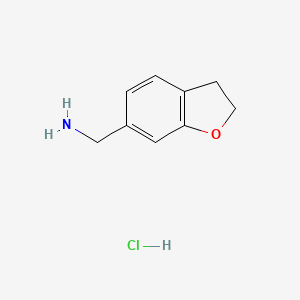
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a synthetic organic compound that features a unique combination of bromine, fluorine, and imidazole moieties
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Cyclopropane Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds.
Final Coupling: The final step involves coupling the imidazole derivative with the cyclopropane moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Fluorophenyl)-1H-imidazole: Lacks the bromine and cyclopropane moieties, resulting in different chemical properties and applications.
1-(5-Bromo-1H-imidazol-1-YL)cyclopropane-1-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9BrFN3 |
|---|---|
Molekulargewicht |
306.13 g/mol |
IUPAC-Name |
1-[5-bromo-4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C13H9BrFN3/c14-12-11(9-1-3-10(15)4-2-9)17-8-18(12)13(7-16)5-6-13/h1-4,8H,5-6H2 |
InChI-Schlüssel |
YXKIPLJDHOXXHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)N2C=NC(=C2Br)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)





![(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051256.png)
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)




